

# Spectroscopic data (NMR, IR, MS) for 1H-Indazole-5-carbohydrazide

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## Compound of Interest

Compound Name: **1H-Indazole-5-carbohydrazide**

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An In-Depth Technical Guide to the Spectroscopic Characterization of **1H-Indazole-5-carbohydrazide**

## Preamble: A Note on Scientific Integrity and Data Availability

In the pursuit of scientific advancement, the rigorous and transparent handling of data is paramount. This guide addresses the spectroscopic characterization of **1H-Indazole-5-carbohydrazide**, a molecule of interest in medicinal chemistry and drug development. A comprehensive search of publicly available scientific literature and spectral databases did not yield a complete, validated set of experimental NMR, IR, and MS data for this specific compound.

Therefore, this document is structured not as a simple repository of data, but as an in-depth methodological guide. It is designed for researchers, scientists, and drug development professionals, outlining the necessary steps to synthesize, purify, and characterize **1H-Indazole-5-carbohydrazide**. The spectral data presented herein are predicted values, derived from established principles of spectroscopy and by careful analogy to structurally related compounds. This approach ensures scientific integrity while providing a robust framework for researchers to follow when they obtain experimental data.

# Introduction: The Significance of 1H-Indazole-5-carbohydrazide

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. The carbohydrazide functional group is a versatile synthon, often used to prepare more complex molecules like hydrazones or pyrazoles, which can act as key pharmacophores. The combination of these two moieties in **1H-Indazole-5-carbohydrazide** makes it a valuable building block for the synthesis of novel therapeutic agents.

Accurate structural elucidation is the bedrock of chemical synthesis and drug discovery. This guide provides the essential protocols and interpretive logic required to confirm the identity, structure, and purity of **1H-Indazole-5-carbohydrazide** using the cornerstone techniques of modern organic analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Synthesis and Purification Protocol

The most direct and widely adopted method for the synthesis of carbohydrazides is the hydrazinolysis of a corresponding ester.<sup>[1][2][3]</sup> This approach is efficient and typically proceeds under mild conditions.

## Proposed Synthetic Pathway

The synthesis is proposed as a two-step process starting from the commercially available 1H-indazole-5-carboxylic acid.



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Caption: Proposed two-step synthesis of **1H-Indazole-5-carbohydrazide**.

## Experimental Protocol: Step-by-Step Methodology

### Step 1: Synthesis of Methyl 1H-indazole-5-carboxylate

- To a stirred suspension of 1H-indazole-5-carboxylic acid (1.0 eq) in methanol (approx. 10-15 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
- Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
- Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate. The product will precipitate.
- Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude ester.

### Step 2: Synthesis of **1H-Indazole-5-carbohydrazide**

- Suspend the crude Methyl 1H-indazole-5-carboxylate (1.0 eq) in ethanol (approx. 15-20 mL per gram of ester).
- Add hydrazine hydrate (80% solution, 3.0-5.0 eq) to the suspension.[3][4] The use of excess hydrazine drives the reaction to completion.
- Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture in an ice bath. The desired carbohydrazide product will typically precipitate as a white solid.
- Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure **1H-Indazole-5-carbohydrazide**.

## Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic signatures for **1H-Indazole-5-carbohydrazide**. These predictions are foundational for interpreting experimentally acquired data.

## Molecular Structure and Atom Numbering

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Caption: Structure of **1H-Indazole-5-carbohydrazide** with atom numbering.

## **<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR provides information on the chemical environment and connectivity of protons. For this molecule, a deuterated solvent such as DMSO-d<sub>6</sub> is recommended to observe the exchangeable N-H protons.

Table 1: Predicted <sup>1</sup>H NMR Data for **1H-Indazole-5-carbohydrazide** (in DMSO-d<sub>6</sub>, 400 MHz)

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Notes
N1-H (Indazole)	13.0 - 13.5	Broad Singlet (br s)	-	Exchangeable proton. Chemical shift is concentration-dependent.
C(=O)NH	9.5 - 10.0	Broad Singlet (br s)	-	Exchangeable proton.
C4-H	8.3 - 8.5	Doublet (d) or Singlet (s)	$J \approx 1.0\text{-}1.5 \text{ Hz}$ (if coupled to H6)	Expected to be the most downfield aromatic proton due to proximity to the electron-withdrawing carbohydrazide group. May appear as a sharp singlet.
C7-H	7.6 - 7.8	Doublet (d)	$J \approx 8.5\text{-}9.0 \text{ Hz}$	Typical ortho coupling to H6.
C6-H	7.8 - 8.0	Doublet or Doublets (dd)	$J \approx 8.5\text{-}9.0 \text{ Hz}$ , $\approx 1.5\text{-}2.0 \text{ Hz}$	Ortho coupling to H7 and meta coupling to H4.
C3-H	8.1 - 8.3	Singlet (s)	-	Characteristic chemical shift for the H3 proton of the indazole ring.
NH <sub>2</sub>	4.5 - 5.0	Broad Singlet (br s)	-	Exchangeable protons.

- Causality Behind Predictions: The predicted shifts for the indazole ring protons are based on data for similarly substituted indazoles.[5][6] The electron-withdrawing nature of the C5-substituent deshields the adjacent H4 and H6 protons, shifting them downfield. The exchangeable protons of the indazole NH and the hydrazide group are expected at very low field in DMSO-d<sub>6</sub> due to strong hydrogen bonding with the solvent.[7]

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy identifies the different carbon environments in the molecule.

Table 2: Predicted <sup>13</sup>C NMR Data for **1H-Indazole-5-carbohydrazide** (in DMSO-d<sub>6</sub>, 100 MHz)

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
C=O	165 - 170	Carbonyl carbon, significantly deshielded.
C7a	139 - 142	Bridgehead carbon adjacent to N1.
C3	133 - 136	C3 of the pyrazole ring.
C3a	122 - 125	Bridgehead carbon adjacent to C4.
C5	126 - 129	Carbon bearing the carbohydrazide substituent.
C6	120 - 123	Aromatic CH.
C4	118 - 121	Aromatic CH.
C7	110 - 113	Aromatic CH, typically the most upfield carbon.

- Expertise in Interpretation: The chemical shifts are estimated based on substituent effects on the indazole ring system.[8][9] The carbonyl carbon is readily identifiable by its characteristic downfield shift. The relative positions of the aromatic carbons are predicted based on electronic effects and comparison with known indazole derivatives.[5]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Table 3: Predicted Characteristic IR Absorption Bands (KBr pellet or ATR)

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group & Vibration Mode
3400 - 3200	Strong, Broad	N-H Stretching (Indazole NH, Hydrazide NH & NH <sub>2</sub> )
3100 - 3000	Medium	Aromatic C-H Stretching
~1660	Strong, Sharp	C=O Stretching (Amide I band)
~1620	Medium	N-H Bending (Amide II band) / C=C Aromatic Stretching
~1550	Medium	C=C Aromatic Stretching
800 - 900	Strong	Aromatic C-H Out-of-plane Bending

- Trustworthiness of Data: These predictions are based on well-established correlation tables and literature values for hydrazides and aromatic heterocycles.[10][11][12] The N-H stretching region is expected to be a complex, broad absorption due to multiple N-H bonds and hydrogen bonding. The most diagnostic peak will be the strong, sharp C=O stretch of the amide group.[13]

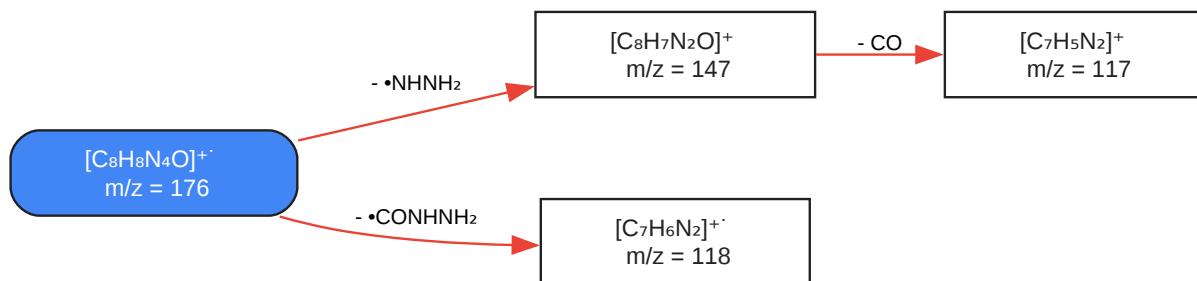
## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on fragmentation patterns. For a molecule like this, Electrospray Ionization (ESI) in positive mode is ideal for observing the protonated molecular ion [M+H]<sup>+</sup>.

Table 4: Predicted Mass Spectrometry Data

Parameter	Predicted Value
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>4</sub> O
Exact Mass	176.0698 g/mol
[M+H] <sup>+</sup> (for ESI-MS)	m/z 177.0771
M <sup>+</sup> (for EI-MS)	m/z 176.0698

- Predicted Fragmentation Pathway (EI-MS): Electron impact ionization can induce fragmentation, providing structural clues.[14][15]



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Caption: A plausible EI-MS fragmentation pathway for **1H-Indazole-5-carbohydrazide**.

- Authoritative Grounding: The primary fragmentation is expected to be the loss of the aminyl radical ( $\bullet\text{NHNH}_2$ ) or the entire carbohydrazide radical ( $\bullet\text{CONHNH}_2$ ), leading to stable acylium or indazolyl cations, respectively.[16][17][18] Subsequent loss of carbon monoxide from the acylium ion is also a common fragmentation pathway.

## Conclusion: A Self-Validating System for Structural Confirmation

This guide provides a comprehensive framework for the synthesis and spectroscopic characterization of **1H-Indazole-5-carbohydrazide**. By following the outlined protocols, a researcher can generate high-quality experimental data. The predicted spectral values and interpretations presented here serve as a benchmark for validating those results. The convergence of data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS provides a self-validating system:

- MS confirms the molecular weight and formula.
- IR confirms the presence of key functional groups (C=O, N-H).
- $^{13}\text{C}$  NMR confirms the number of unique carbon environments and the presence of the carbonyl and aromatic ring.
- $^1\text{H}$  NMR confirms the substitution pattern on the indazole ring and the overall proton count.

Only when the experimental data are in full agreement with these predicted signatures can the structure of the synthesized compound be confirmed with a high degree of confidence.

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